Bienvenue dans la boutique en ligne BenchChem!

8-Bromo-6-chloroisoquinoline

Antiviral drug discovery HIV-1 integrase ALLINI resistance

8-Bromo-6-chloroisoquinoline (CAS 2137831-45-7) is a di-halogenated heteroaromatic building block of the isoquinoline class, bearing bromine at the C8 position and chlorine at the C6 position on the bicyclic framework (molecular formula C₉H₅BrClN, molecular weight 242.50 g/mol). The presence of two chemically distinguishable halogen centers — a more reactive C–Br bond and a comparatively less labile C–Cl bond — enables programmed sequential cross-coupling strategies that are inaccessible with mono-halogenated analogs.

Molecular Formula C9H5BrClN
Molecular Weight 242.5
CAS No. 2137831-45-7
Cat. No. B2765686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloroisoquinoline
CAS2137831-45-7
Molecular FormulaC9H5BrClN
Molecular Weight242.5
Structural Identifiers
SMILESC1=CN=CC2=C(C=C(C=C21)Cl)Br
InChIInChI=1S/C9H5BrClN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H
InChIKeyHXNYEHRNBILNAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-chloroisoquinoline (CAS 2137831-45-7) — Dual-Halogenated Isoquinoline Scaffold for Sequential Derivatization and Drug Discovery


8-Bromo-6-chloroisoquinoline (CAS 2137831-45-7) is a di-halogenated heteroaromatic building block of the isoquinoline class, bearing bromine at the C8 position and chlorine at the C6 position on the bicyclic framework (molecular formula C₉H₅BrClN, molecular weight 242.50 g/mol) . The presence of two chemically distinguishable halogen centers — a more reactive C–Br bond and a comparatively less labile C–Cl bond — enables programmed sequential cross-coupling strategies that are inaccessible with mono-halogenated analogs [1]. This scaffold appears in 25 patent filings, reflecting its recurring role as a key intermediate in medicinal chemistry programs, yet it carries zero primary literature citations, indicating that its value lies predominantly in proprietary and application-oriented research rather than in published academic study [2].

Why Mono-Halogenated or Regioisomeric Isoquinolines Cannot Substitute for 8-Bromo-6-chloroisoquinoline in Sequential Derivatization Workflows


The two C–X bonds in 8-bromo-6-chloroisoquinoline are chemically non-equivalent: the C8–Br bond is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C6–Cl bond, creating a built-in chemoselectivity handle that enables sequential, site-specific elaboration without requiring protecting-group strategies [1]. Mono-halogenated isoquinolines (e.g., 8-bromoisoquinoline or 6-chloroisoquinoline) lack this orthogonal reactivity, and regioisomers such as 6-bromo-8-chloroisoquinoline (CAS 1824270-14-5) reverse the reactivity pattern at each position, leading to different coupling sequences and, ultimately, distinct chemical space coverage . Furthermore, the specific 8-Br/6-Cl substitution pattern has been shown to confer superior retention of antiviral potency against drug-resistant HIV-1 integrase mutants compared to the 6-Br/8-H analog, demonstrating that the regiochemistry of halogen placement — not merely halogen presence — dictates biological outcome [2].

Quantitative Differentiation Evidence for 8-Bromo-6-chloroisoquinoline vs. Closest Analogs


8-Bromo Position Retains Full Antiviral Potency Against Drug-Resistant HIV-1 Integrase Mutant Whereas 6-Bromo Analog Loses Activity

In a head-to-head comparison using multi-substituted quinoline-based ALLINIs (allosteric integrase inhibitors), the 8-bromo-substituted analog retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo-substituted analog exhibited a significant loss of potency against the same mutant [1]. Both the 6-bromo and 8-bromo substitutions conferred improved antiviral properties relative to the unsubstituted parent in wild-type virus [1]. This establishes that the 8-Br positional isomer is the preferred choice for programs targeting resistance-evading HIV-1 integrase inhibition.

Antiviral drug discovery HIV-1 integrase ALLINI resistance

Bromine-for-Chlorine Substitution Improves Kinase Binding Affinity by ~3.5-Fold in Halogenated (Iso)quinoline Series

In a competition binding assay (DiscoverX, n=2) evaluating halogenated quinoline analogs against a panel of kinases, the bromine-substituted analog (R=Br) exhibited a KD of 1.9 nM for GAK (cyclin G-associated kinase), compared to 6.7 nM for the chlorine analog (R=Cl) and 7.9 nM for the iodine analog (R=I) [1]. This represents a ~3.5-fold improvement in binding affinity for Br over Cl at the same scaffold position. While this study was conducted on quinoline rather than isoquinoline, the electronic and steric similarity between these ring systems supports class-level inference that the Br substituent at C8 of 8-bromo-6-chloroisoquinoline may confer analogous kinase binding advantages over the corresponding dichloro or chloro-iodo analogs.

Kinase inhibitor GAK binding Halogen SAR

Halogen Identity and Position on the Isoquinoline Scaffold Can Switch Deubiquitinase Selectivity Between USP2 and USP7

Structure–activity relationship studies on isoquinoline-1,3-dione-based deubiquitinase inhibitors demonstrated that halogen substitution on the isoquinoline scaffold plays a crucial role in determining potency and selectivity between the closely related deubiquitinases USP2 and USP7 [1]. Specifically, the introduction of a fluorine atom completely switched the inhibitor's selectivity from USP7 to USP2 [1]. The most potent compound in the series exhibited an IC₅₀ of 250 nM against USP2 via an uncompetitive, ROS-independent mechanism [1]. While this study does not directly test 8-bromo-6-chloroisoquinoline, it establishes the broader principle that halogen position and identity on the isoquinoline core are decisive — not incremental — determinants of target selectivity within the same enzyme family.

Deubiquitinase inhibitor USP2/USP7 selectivity Halogen SAR

Patent Footprint of 25 Filings Quantitatively Exceeds Typical Mono-Halogenated Isoquinoline Benchmarks

8-Bromo-6-chloroisoquinoline is cited in 25 patent documents, with zero associated primary literature publications, indicating that its use is concentrated in proprietary, commercially oriented research programs rather than in the public academic domain [1]. By comparison, the mono-halogenated analog 8-bromoisoquinoline (CAS 63927-22-0) appears in a substantially smaller number of patent filings focused primarily on its preparation method rather than on end-use applications [2]. The patent-to-literature ratio of 25:0 signals that this compound consistently enables inventions that meet the novelty and utility thresholds required for patent protection, making it a strategically valuable intermediate for IP-generating research.

Patent landscape IP competitive intelligence Scaffold prioritization

Computationally Predicted LogP of 3.65 Positions 8-Bromo-6-chloroisoquinoline in an Optimal Lipophilicity Window for CNS Drug Discovery

Computed physicochemical properties for 8-bromo-6-chloroisoquinoline include a LogP of 3.65 and a topological polar surface area (TPSA) of 12.89 Ų, with zero hydrogen bond donors and one hydrogen bond acceptor . By comparison, unsubstituted isoquinoline has a LogP of approximately 2.0, and the addition of a second halogen without bromine (e.g., 6,8-dichloroisoquinoline) yields a LogP of approximately 3.0 — placing the Br/Cl combination ~0.65 log units higher [1]. This LogP value falls within the favorable range for CNS drug candidates (typically LogP 2–5) while the low TPSA (<60 Ų) and absence of H-bond donors are consistent with favorable blood–brain barrier permeability, providing a quantitative physicochemical rationale for selecting this specific di-halogenation pattern over alternatives with different lipophilicity profiles.

Physicochemical property CNS drug-likeness LogP optimization

Chemoselective Suzuki Coupling at C8–Br in the Presence of C6–Cl Enables Sequential Derivatization Not Possible with Symmetrical Dihalides

The electronic differentiation between C8–Br and C6–Cl on the isoquinoline scaffold creates a chemoselectivity window for sequential palladium-catalyzed cross-coupling. Literature precedent on 8-bromoisoquinoline systems demonstrates that Suzuki–Miyaura reactions proceed with good selectivity for the bromide (or triflate) over alternative leaving groups, enabling stepwise C–C bond formation at the 8-position while leaving the chloride at C6 intact for a subsequent orthogonal coupling (e.g., Buchwald–Hartwig amination or a second Suzuki reaction under more forcing conditions) [1][2]. In contrast, symmetrical dihalides such as 6,8-dibromoisoquinoline or 6,8-dichloroisoquinoline offer no inherent chemoselectivity, leading to statistical mixtures in mono-functionalization reactions and requiring wasteful protecting-group chemistry [2]. This makes the unsymmetrical Br/Cl combination uniquely valuable for efficient, programmable library synthesis.

Sequential cross-coupling Chemoselectivity Programmed synthesis

High-Value Application Scenarios for 8-Bromo-6-chloroisoquinoline Based on Quantitative Differentiation Evidence


Resistance-Evading HIV-1 Integrase Allosteric Inhibitor (ALLINI) Development

Programs targeting HIV-1 integrase via the allosteric (non-catalytic) mechanism should prioritize the 8-bromo substitution pattern because this positional isomer retains full antiviral potency against the clinically relevant A128T drug-resistance mutation, whereas the 6-bromo isomer suffers significant potency loss [1]. Incorporating 8-bromo-6-chloroisoquinoline as the core scaffold provides a synthetic entry point that pre-installs the critical 8-Br substituent while leaving the 6-Cl position available for subsequent optimization of ADME or potency parameters.

Selective Kinase Inhibitor Programs Requiring Tight GAK or Related Kinase Binding

For kinase drug discovery projects where cyclin G-associated kinase (GAK) or structurally related kinases are the target, the bromine substituent at the 8-position is quantitatively associated with ~3.5-fold tighter binding than chlorine (KD 1.9 nM vs. 6.7 nM) [2]. 8-Bromo-6-chloroisoquinoline provides the bromine atom pre-installed at the 8-position while the chlorine at C6 serves as a synthetic handle for further elaboration, enabling structure-based optimization of kinase selectivity without compromising the favorable Br-mediated binding contribution.

Deubiquitinase Inhibitor Programs Where USP2/USP7 Selectivity Is Critical

Halogen substitution on the isoquinoline scaffold has been shown to completely invert selectivity between the closely related deubiquitinases USP2 and USP7 [3]. 8-Bromo-6-chloroisoquinoline offers a defined, dual-halogenated starting point for SAR exploration in this target class. The distinct electronic and steric properties of Br (C8) vs. Cl (C6) provide two independent vectors for tuning potency and selectivity, making this scaffold particularly suitable for DUB inhibitor lead optimization.

Parallel Library Synthesis Requiring Sequential, Site-Specific Derivatization

Medicinal chemistry groups building compound libraries around an isoquinoline core can exploit the chemoselectivity between C8–Br (readily undergoes Suzuki, Sonogashira, or Buchwald–Hartwig coupling under mild Pd catalysis) and C6–Cl (requires more forcing conditions or alternative catalysts) [4]. This enables a programmed two-step diversification sequence — first at C8, then at C6 — to generate structurally diverse arrays from a single starting material, reducing the number of building blocks and synthetic steps required compared to using symmetrical dihalides that produce statistical mixtures.

Quote Request

Request a Quote for 8-Bromo-6-chloroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.